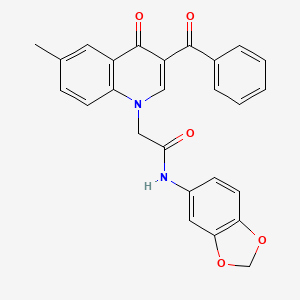
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C26H20N2O5 and its molecular weight is 440.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic derivative of quinoline, a class of compounds known for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C26H22N2O3 with a molecular weight of approximately 426.46 g/mol. The structure features a quinoline core substituted with a benzoyl group and an acetamide moiety, which are critical for its biological activity.
Key Structural Features:
- Quinoline Core: Known for antimalarial and antimicrobial activities.
- Benzoyl Group: Enhances lipophilicity and biological activity.
- Acetamide Moiety: Contributes to interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA gyrase activity.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of quinoline derivatives. The compound has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Results indicate that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound is believed to involve multiple targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with various receptors leading to altered signaling cascades.
- DNA Binding: The quinoline core allows for intercalation into DNA, disrupting replication processes.
Case Studies
In a study published in Pharmacology Reports, the compound was evaluated for its antitumor effects in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-7-9-21-19(11-16)26(31)20(25(30)17-5-3-2-4-6-17)13-28(21)14-24(29)27-18-8-10-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNCWFGWABHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













